[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride
Description
[1-(1,1-Difluoroethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine hydrochloride derivative. Its structure features a cyclopropane ring substituted with a 1,1-difluoroethyl group and an aminomethyl moiety, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(4-9)2-3-6;/h2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJKCOWEZAKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride typically involves the reaction of cyclopropylmethanamine with 1,1-difluoroethane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand its mechanism of action and potential therapeutic benefits.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure and properties make it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its applications extend to the manufacturing of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Spectral Data of Cyclopropylmethylamine Derivatives
Structural Insights :
- Aromatic vs. Aliphatic Substituents : Bromophenyl and dimethylphenyl derivatives () introduce π-π stacking capabilities, which may enhance receptor binding in medicinal chemistry applications .
- Ring Size : Cyclopentane-based analogs () exhibit larger ring systems, which could alter steric effects and conformational flexibility compared to cyclopropane derivatives .
Spectral Characterization
- NMR : Cyclopropane protons typically resonate at δ 1.0–1.5 ppm (e.g., compound 38: δ 1.2–1.4 ppm for cyclopropane; aromatic protons at δ 6.8–7.6 ppm) .
- HRMS : Accurate mass data (e.g., compound 14: calc. 368.0884, found 368.0881) confirm molecular integrity .
For the difluoroethyl analog, expected HRMS peaks would align with C₆H₁₀ClF₂N ([M+H]+ calc. 193.60).
Biological Activity
[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by a cyclopropyl ring and a difluoroethyl group, which may influence its pharmacological profile. The hydrochloride salt form enhances solubility and stability, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors involved in critical signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, affecting synaptic transmission and potentially offering therapeutic effects in neurological disorders.
Biological Activities
Research into the biological activities of this compound has highlighted several key areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, suggesting that this compound may also possess antibacterial or antifungal properties.
- Neuroprotective Effects : Given its potential receptor modulation capabilities, the compound may offer neuroprotective benefits in models of neurodegenerative diseases.
Research Findings and Case Studies
A review of current literature reveals several studies that explore the biological activity of related compounds:
- Cytotoxicity Studies :
- Mechanistic Insights :
-
Antimicrobial Activity :
- A comparative analysis of difluoroethyl derivatives revealed notable antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Neuroprotective | Potential modulation of neurotransmitter receptors |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | Moderate | Promising for further development |
| Related difluoroethyl analog | High | Established anticancer properties |
| Non-fluorinated cyclopropyl analog | Low | Reduced efficacy observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
